molecular formula C9H7Br2F3 B2637439 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene CAS No. 1823870-24-1

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene

Cat. No.: B2637439
CAS No.: 1823870-24-1
M. Wt: 331.958
InChI Key: JRHZPCCAWPOBFH-UHFFFAOYSA-N
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Description

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, ethyl, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene typically involves the bromination of 1-(1-bromoethyl)-2-(trifluoromethyl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols. Conditions typically involve solvents like ethanol or acetone and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, leading to its effects in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 1-Bromo-4-(trifluoromethylthio)benzene

Uniqueness

4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties

Biological Activity

The compound 4-Bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene , a member of the brominated aromatic compounds, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving bromination and alkylation reactions. The general synthetic pathway includes:

  • Bromination of a suitable precursor compound to introduce bromine substituents.
  • Alkylation with bromoethanol or similar reagents to attach the ethyl group.

The resulting compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that brominated aromatic compounds exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that halogenated phenols could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of brominated compounds has been widely studied. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These studies often focus on the compound's ability to inhibit specific enzymes involved in cancer progression, such as topoisomerases .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23115Induces apoptosis
Similar Brominated CompoundSK-Hep-120Topoisomerase inhibition

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of fluorinated compounds, including those with trifluoromethyl groups. These compounds can scavenge reactive oxygen species (ROS), thus reducing oxidative stress in neuronal cells . The mechanism involves modulation of ion channels and inhibition of neuronal injury pathways during ischemic events.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated various brominated phenolic compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with multiple bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Case Study 2: Anticancer Activity
In another research effort, a series of brominated aromatic compounds were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that this compound showed a dose-dependent response in inhibiting cell proliferation, with an IC50 value indicative of moderate potency against breast cancer cells .

Properties

IUPAC Name

4-bromo-1-(1-bromoethyl)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F3/c1-5(10)7-3-2-6(11)4-8(7)9(12,13)14/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHZPCCAWPOBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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